(r)-Benzyloxymethyl-oxirane

Overview

Description

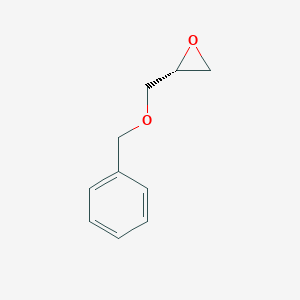

®-Benzyloxymethyl-oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its chirality, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Benzyloxymethyl-oxirane typically involves the epoxidation of an allylic alcohol. One common method is the Sharpless epoxidation, which uses a chiral catalyst to induce the formation of the epoxide with high enantioselectivity. The reaction conditions often include the use of titanium isopropoxide, diethyl tartrate, and tert-butyl hydroperoxide in a suitable solvent such as dichloromethane.

Industrial Production Methods: On an industrial scale, the production of ®-Benzyloxymethyl-oxirane may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as chromatography to isolate the desired enantiomer.

Types of Reactions:

Oxidation: ®-Benzyloxymethyl-oxirane can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction of the epoxide ring can be achieved using reagents such as lithium aluminum hydride, resulting in the formation of diols.

Substitution: The compound can undergo nucleophilic substitution reactions where the epoxide ring is opened by nucleophiles such as amines, alcohols, or thiols, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, alcohols, thiols.

Major Products Formed:

Oxidation: Oxidized derivatives such as aldehydes or ketones.

Reduction: Diols.

Substitution: Substituted alcohols, amines, or thiols.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHO

- Molecular Weight : 164.2 g/mol

- CAS Number : 14618-80-5

The structure of (R)-Benzyloxymethyl-oxirane features an epoxide functional group, which is crucial for its reactivity in nucleophilic ring-opening reactions.

Synthesis and Reactivity

This compound serves as a versatile intermediate in organic synthesis. Its epoxide group can undergo nucleophilic ring-opening reactions, making it a valuable building block for synthesizing various organic compounds. Notably, it has been used to generate:

- Amino Compounds : Reacting with amines can yield morpholine derivatives, which are significant in pharmaceuticals .

- Alcohols : The ring-opening with alcohols leads to the formation of glycols, useful in various applications including solvents and plasticizers .

- Azido Alcohols : It can also react with azide ions, producing azido alcohols that are precursors for further functionalization .

Medicinal Chemistry

This compound has been utilized in the synthesis of bioactive compounds. For instance, it has been involved in the development of selective glutaminase inhibitors, which are promising candidates for cancer therapy. The compound serves as a scaffold for synthesizing analogs that demonstrate potent enzyme inhibition and cellular activity .

Photochemical Reactions

Recent studies have explored the use of this compound in photochemical processes. It acts as a substrate for visible-light-induced nucleophilic ring-opening reactions, enabling regioselective functionalization of the epoxide . This method enhances the efficiency of synthesizing complex molecules under mild conditions.

Green Chemistry

The compound's reactivity profile allows it to be employed in environmentally friendly synthetic routes. For example, its use in telescopic reactions minimizes the need for purification steps and reduces waste generation . This aligns with the principles of green chemistry by promoting sustainable practices in chemical synthesis.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of ®-Benzyloxymethyl-oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both chemical synthesis and biological systems. In biological systems, the compound can interact with enzymes such as epoxide hydrolases, leading to the formation of diols and other metabolites.

Comparison with Similar Compounds

(S)-Benzyloxymethyl-oxirane: The enantiomer of ®-Benzyloxymethyl-oxirane, differing only in the spatial arrangement of atoms around the chiral center.

Styrene oxide: Another epoxide with a similar structure but lacking the benzyloxymethyl group.

Epichlorohydrin: A chlorinated epoxide with different reactivity and applications.

Uniqueness: ®-Benzyloxymethyl-oxirane is unique due to its specific chiral configuration and the presence of the benzyloxymethyl group. This combination of features imparts distinct reactivity and makes it a valuable intermediate in the synthesis of chiral compounds.

Biological Activity

(R)-Benzyloxymethyl-oxirane, also known as benzyl glycidyl ether, is a chiral epoxide that has garnered attention in various fields of chemical and biological research. Its unique structure allows it to participate in numerous biochemical reactions, making it a valuable compound for studying enzyme mechanisms and developing pharmaceuticals. This article delves into the biological activity of this compound, highlighting its reactivity, applications in enzyme studies, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by a three-membered epoxide ring, which is highly reactive due to the strain in the ring structure. The compound can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution. These reactions are crucial for its biological activity and utility in synthetic chemistry.

The primary mechanism of action for this compound involves its reactivity as an epoxide. The strained ring can readily undergo ring-opening reactions with nucleophiles such as water, alcohols, and amines. This reactivity is exploited in biological systems where the compound interacts with enzymes like epoxide hydrolases. These enzymes catalyze the conversion of epoxides to diols, which are often more biologically active forms of the original compound.

Enzyme Studies

In biological research, this compound serves as a model substrate for investigating enzyme-catalyzed reactions involving epoxides. It allows researchers to explore the mechanisms of action of various enzymes that target epoxide substrates. For instance, studies have shown that this compound can be effectively used to study the kinetics and specificity of epoxide hydrolases.

Pharmaceutical Development

The chiral nature of this compound makes it a promising candidate for pharmaceutical applications. Chiral compounds often exhibit different biological activities depending on their stereochemistry. Thus, this compound can be utilized in the synthesis of enantiomerically pure drugs, which may enhance therapeutic efficacy and reduce side effects.

Research Findings and Case Studies

Recent studies have highlighted the versatility of this compound in various biochemical contexts:

- Enzyme Kinetics : Research demonstrated that this compound can be used to assess the catalytic efficiency of epoxide hydrolases. The compound's ability to form diols upon enzymatic action provides a clear pathway for measuring enzyme activity .

- Synthesis of Chiral Compounds : In synthetic organic chemistry, this compound has been employed as a chiral building block in the synthesis of complex organic molecules. Its reactivity allows for the formation of diverse products through oxidation and substitution reactions .

- Photochemical Reactions : Recent advancements have explored the use of visible light to promote regioselective nucleophilic ring-opening reactions involving this compound. These methods have shown high yields and selectivity, showcasing the compound's utility in photochemical applications .

Data Table: Summary of Biological Activities

| Activity Type | Description | Key Findings |

|---|---|---|

| Enzyme Interaction | Model substrate for epoxide hydrolases | Facilitates diol formation |

| Pharmaceutical Synthesis | Chiral building block for drug development | Enhances efficacy via enantiomeric purity |

| Photochemical Reactions | Regioselective nucleophilic ring-opening | High yields with visible light |

Properties

IUPAC Name |

(2R)-2-(phenylmethoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-4-9(5-3-1)6-11-7-10-8-12-10/h1-5,10H,6-8H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYBOILAKBSWFG-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10932782 | |

| Record name | 2-[(Benzyloxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14618-80-5 | |

| Record name | Benzyl (-)-glycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14618-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1-(benzyloxy)-2,3-epoxy-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014618805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Benzyloxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.